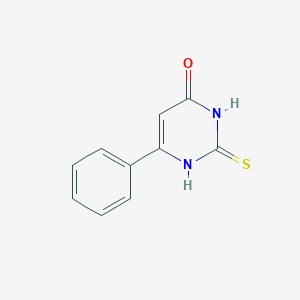

6-Phenyl-2-thiouracil

Description

Overview of Pyrimidine (B1678525) and Thiouracil Core Structures in Biological and Medicinal Contexts

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of life itself, forming the structural basis for several essential biomolecules. gsconlinepress.comrsc.org This six-membered ring, containing two nitrogen atoms at positions 1 and 3, is a key component of the nucleic acids DNA and RNA, in the form of cytosine, thymine, and uracil (B121893). rsc.org The biological significance of the pyrimidine scaffold extends beyond nucleic acids, as it is also found in vital cofactors and vitamins, such as thiamine (B1217682) (vitamin B1). rsc.org The inherent biological roles of pyrimidines have made their derivatives a focal point in medicinal chemistry for the development of a wide array of therapeutic agents. researchgate.netcore.ac.uk The versatility of the pyrimidine ring allows for diverse substitutions, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. gsconlinepress.comcore.ac.uknih.gov

Thiouracils are a class of pyrimidine derivatives where one or both of the carbonyl oxygens of the uracil ring are replaced by sulfur atoms. 2-thiouracil (B1096), a sulfur-containing analog of uracil, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. ekb.eg These compounds are recognized for their potential as antiviral, anticancer, and antimicrobial agents. nih.govekb.eg The substitution of sulfur for oxygen can significantly alter the electronic and steric properties of the molecule, leading to enhanced biological activity and novel mechanisms of action. This has made thiouracils and their fused heterocyclic systems a rich source for the discovery of new chemotherapeutic agents. ekb.eg

Significance of 6-Substituted Thiouracil Derivatives in Drug Discovery

The strategic modification of the thiouracil core at the 6-position has proven to be a particularly fruitful avenue in drug discovery. The introduction of various substituents at this position can profoundly influence the compound's pharmacological profile, leading to enhanced potency and selectivity for specific biological targets. For instance, 6-n-propyl-2-thiouracil is a well-established antithyroid drug. ijpbs.com

The incorporation of an aryl group at the 6-position of the 2-thiouracil ring has been a key strategy in the development of novel therapeutic agents. These 6-aryl-2-thiouracil derivatives have demonstrated a wide range of promising biological activities. Research has shown that these compounds can exhibit significant antimicrobial and anticancer properties. nih.govresearchgate.net For example, certain 6-aryl-5-cyano-2-thiouracil derivatives have shown potent antibacterial activity, in some cases exceeding that of the reference drug amoxicillin. nih.gov Furthermore, the introduction of different aryl groups allows for the fine-tuning of the molecule's properties, which can lead to the development of compounds with broad-spectrum antimicrobial activity. nih.gov

In the realm of oncology, 6-substituted thiouracils have emerged as promising candidates for anticancer drug development. ijpbs.com The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives demonstrating significant antiproliferative activity. nih.govijpbs.com The versatility of the 6-position allows for the introduction of various functionalities that can interact with specific biological targets involved in cancer progression. This has led to the synthesis of novel thiouracil derivatives with potent anticancer activity, highlighting the importance of this structural motif in the design of new cancer therapeutics. pharmacophorejournal.comnih.gov

The antiviral potential of 6-substituted thiouracils is also an active area of research. nih.govnih.gov Derivatives of 6-(phenylthio)-2-thiouracil have been investigated for their ability to inhibit the replication of viruses such as HIV-1. nih.gov These studies have shown that modifications at the 6-position, in conjunction with other substitutions on the thiouracil ring, can lead to highly potent and selective antiviral agents. nih.govnih.gov

The following table provides a summary of the biological activities of various 6-substituted thiouracil derivatives:

| Compound Class | Biological Activity | Reference |

| 6-Aryl-5-cyano-2-thiouracil derivatives | Antibacterial, Antifungal, Anticancer | nih.gov |

| 6-(4-Fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Antimicrobial | researchgate.net |

| 4-Oxo-2-thioxo-6-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Antimicrobial | researchgate.net |

| 6-(Phenylthio)-2-thiouracil derivatives | Anti-HIV-1 | nih.gov |

| 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil | Anti-HIV-1 | nih.gov |

| 6-n-Propyl-2-thiouracil | Antithyroid | ijpbs.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKNACRTWJHOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190291 | |

| Record name | 6-Phenylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36822-11-4 | |

| Record name | 6-Phenyl-2-thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36822-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylthiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036822114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36822-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 36822-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Phenyl 2 Thiouracil

Established Synthetic Pathways for 6-Phenyl-2-thiouracil Scaffold Construction

The construction of the this compound core is predominantly achieved through cyclocondensation reactions, which efficiently form the heterocyclic pyrimidine (B1678525) ring. Both two-component and multi-component strategies have been successfully employed.

The most fundamental and widely used method for synthesizing the this compound scaffold is the condensation reaction between a β-keto ester and thiourea (B124793). This reaction provides a direct route to the target molecule.

Specifically, the reaction involves the base-catalyzed cyclocondensation of ethyl benzoylacetate (also known as ethyl 3-oxo-3-phenylpropionate) with thiourea. chemicalbook.com The reaction is typically carried out in the presence of a base, such as sodium ethoxide in an alcoholic solvent like ethanol (B145695). The process begins with the formation of an intermediate through the reaction of the β-keto ester and thiourea, which then undergoes intramolecular cyclization via dehydration to yield the stable this compound ring system. ekb.eg Key raw materials for this synthesis include acetophenone, diethyl carbonate, or ethyl acetate, which can be used to generate the necessary β-keto ester precursor. chemicalbook.com

Table 1: Key Reactants for Condensation Synthesis of this compound

| Reactant 1 | Reactant 2 | Common Catalyst/Base | Product |

|---|---|---|---|

| Ethyl benzoylacetate | Thiourea | Sodium ethoxide | This compound |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for synthesizing highly functionalized this compound derivatives in a single step. These reactions are particularly valuable for creating libraries of compounds for biological screening.

A common MCR strategy is a Biginelli-type reaction involving an aromatic aldehyde (such as benzaldehyde), a compound with an active methylene (B1212753) group (like ethyl cyanoacetate), and thiourea. ekb.eg This ternary condensation, typically catalyzed by a base such as potassium carbonate in ethanol, leads to the formation of 6-aryl-5-cyano-2-thiouracil derivatives. rsc.orgnih.gov The use of ethyl cyanoacetate (B8463686) introduces a cyano group at the C-5 position of the pyrimidine ring, a versatile handle for further chemical modifications. nih.govsapub.org Similarly, water has been explored as a green solvent for catalyst-free MCRs to produce related fused pyrimidine systems under ambient conditions. acs.org

Table 2: Example of a Multi-component Reaction for a this compound Derivative

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product |

|---|

Derivatization and Functionalization Strategies for this compound Analogues

Once the core scaffold is synthesized, its chemical properties can be fine-tuned through various derivatization reactions. These modifications typically target the nitrogen and sulfur atoms of the thiouracil ring or the carbon atom at the C-5 position.

The nitrogen atoms within the this compound ring (N-1 and N-3) are nucleophilic and can undergo substitution reactions. The regioselectivity of these reactions can be influenced by the reaction conditions and the steric environment of the substituents. For instance, in the synthesis of related thiazolopyrimidines from 6-substituted 2-thiouracils, the presence of a bulky phenyl group at the C-6 position directs cyclization to occur regioselectively at the N-3 atom due to steric hindrance at the N-1 position. beilstein-journals.org Conversely, with less bulky substituents or in unsubstituted 2-thiouracil (B1096), cyclization can occur at the N-1 atom, sometimes leading to a mixture of isomers. beilstein-journals.org

The exocyclic sulfur atom at the C-2 position is a primary site for functionalization due to its high nucleophilicity. S-alkylation is a common modification, readily achieved by reacting this compound with various alkyl halides. This reaction typically proceeds in the presence of a base to deprotonate the thione group, forming a highly nucleophilic thiolate anion.

For example, this compound reacts with compounds like diethyl bromomalonate or ethyl 2-chloro-3-oxobutanoate to yield the corresponding S-substituted derivatives. researchgate.netresearchgate.net The reaction with diethyl bromomalonate in the absence of a base like sodium ethoxide stops at the S-alkylation step. researchgate.net These S-alkylated products can serve as intermediates for further intramolecular cyclizations, leading to fused heterocyclic systems such as thiazolo[3,2-a]pyrimidines. beilstein-journals.orgresearchgate.net

Table 3: Examples of S-Alkylation Reactions of this compound

| This compound | Alkylating Agent | Conditions | Product Type |

|---|---|---|---|

| 1b | Diethyl bromomalonate | Dioxane, PPh₃ | 2-(ethoxycarbonylmethyl)thio-6-phenyl-1,3-dihydropyrimidin-4(1H)-one (6) researchgate.net |

| 1a | Ethyl 2-bromocyanoacetate | Ethanol, EtONa | Thiazolo[3,2-a]pyrimidin-5-one (3) researchgate.net |

Note: In the cited literature, '1a' often refers to 6-methyl-2-thiouracil and '1b' to this compound.

The C-6 position is typically defined during the initial ring synthesis by the choice of the β-keto ester (e.g., ethyl benzoylacetate establishes the phenyl group at C-6). chemicalbook.com Therefore, post-synthesis functionalization primarily targets the C-5 position.

The C-5 position is activated for electrophilic substitution. When a cyano group is present at C-5, as seen in derivatives from MCRs, it provides a synthetic handle for numerous transformations. nih.govsapub.org Another strategy involves the reaction of 6-amino-2-thiouracil (B86922) with substituted benzaldehydes, leading to condensation at the C-5 position to form 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. researchgate.net Furthermore, direct functionalization of the 2-thiouracil ring at C-5 can be achieved through reactions like chlorosulfonation with chlorosulfonic acid, yielding a 2-thiouracil-5-sulfonyl chloride intermediate that can be further reacted to produce a variety of sulfonamide derivatives. mdpi.com

Formation of Fused Heterocyclic Systems from this compound Precursors

The this compound framework is a valuable starting material for the synthesis of a variety of fused heterocyclic systems. The inherent reactivity of the thiourea fragment embedded within the pyrimidine ring, along with functional groups at other positions, facilitates cyclization reactions to form bicyclic and polycyclic structures. These reactions often proceed through an initial S-alkylation or reaction at a nitrogen atom, followed by an intramolecular cyclization step.

One prominent example is the synthesis of triazolopyrimidines. The reaction of 5-cyano-6-phenyl-2-thiouracil with various hydrazonoyl halides leads to the formation of 1,7-diaryl-6-cyano- scirp.orgekb.egmdpi.comtriazolo[4,3-a]pyrimidin-5(1H)-one derivatives. researchgate.net This transformation typically involves the initial S-alkylation of the thiouracil by the hydrazonoyl halide, followed by an intramolecular cyclization with the elimination of a hydrogen sulfide (B99878) molecule. The regioselectivity of this reaction is a key aspect of the synthetic strategy. researchgate.net

Similarly, thiazolo[3,2-a]pyrimidine systems can be synthesized from 6-aryl-5-cyano-2-thiouracil precursors. researchgate.net For instance, reaction with α-halo-ketones or α-halo-acids can lead to the formation of a fused thiazole (B1198619) ring. The reaction of 6-methyl-2-thiouracil with ethyl 2-bromocyanoacetate in the presence of sodium ethoxide results in an intramolecular cyclization to form a thiazolo[3,2-a]pyrimidin-5-one derivative. researchgate.net This highlights a common pathway where the sulfur atom acts as a nucleophile to displace a halide, followed by cyclization involving a nitrogen atom of the pyrimidine ring.

Furthermore, the synthesis of purine-like structures, such as 2-thioxanthines, can be achieved from 6-amino-2-thiouracil derivatives. A multi-step process involving nitrosation of the 6-amino group, subsequent reduction to a diamine, condensation with an aromatic aldehyde, and finally, dehydrocyclization, yields the fused imidazole (B134444) ring system. mdpi.com This demonstrates how functionalization at the C6 position is crucial for building different types of fused heterocycles.

The table below details examples of fused heterocyclic systems synthesized from this compound and its derivatives.

| Precursor | Reagent(s) | Fused System Formed | Reference |

| 5-Cyano-6-phenyl-2-thiouracil | Hydrazonoyl Halides | scirp.orgekb.egmdpi.comTriazolo[4,3-a]pyrimidin-5(1H)-ones | researchgate.net |

| 6-Aryl-5-cyano-2-thiouracil | Chloroacetic Acid | Thiazolo[3,2-a]pyrimidines | researchgate.net |

| 6-Amino-1-methyl-2-thiouracil | 1. NaNO₂/AcOH2. (NH₄)₂S3. ArCHO4. I₂/DMF | 8-Aryl-3-methyl-2-thioxanthines | mdpi.com |

| 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Chloroacetyl Chloride | S-Chloroalkanethioates (precursors to fused rings) | ekb.eg |

This table is interactive and can be sorted by column.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of synthetic processes involving this compound, advanced techniques are being explored. These methods move beyond traditional solution-phase chemistry.

Mechanochemical Synthesis Considerations

Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, represents a significant advancement in synthetic chemistry, often reducing or eliminating the need for bulk solvents. This technique is gaining traction for the synthesis of heterocyclic compounds.

The feasibility of this approach for thiouracil derivatives has been demonstrated by the successful mechanochemical synthesis of novel multicomponent solids of 6-propyl-2-thiouracil. dntb.gov.ua This suggests that a similar solvent-free or low-solvent approach could be viable for the synthesis of this compound and its derivatives.

Key considerations for mechanochemical synthesis include:

Liquid-Assisted Grinding (LAG) : The addition of a catalytic amount of a liquid can significantly accelerate the reaction. In the synthesis of other heterocyclic systems, such as 2-(2-hydroxyphenyl)-benzothiazole derivatives, grinding an equimolar mixture of reactants with a small amount of ethanol resulted in high product yields of 80–93%. nih.govacs.org This LAG approach could be critical for optimizing the synthesis of this compound.

Reaction Equipment : The outcome of a mechanochemical reaction can be highly dependent on the equipment used. While some reactions proceed efficiently in a simple mortar and pestle, others may require the higher energy input of a planetary ball mill or a shaker mill. acs.org For example, the synthesis of a thiosemicarbazone-containing chemoreceptor was successful in a shaking mill but failed in a planetary ball mill, highlighting the importance of procedural optimization. acs.org

Reaction Monitoring : Unlike solution-phase reactions, monitoring the progress of a solid-state mechanochemical reaction requires different analytical techniques, such as powder X-ray diffraction (PXRD) or solid-state NMR.

The application of mechanochemistry to the synthesis of this compound offers the potential for a more efficient, scalable, and environmentally benign manufacturing process compared to traditional methods.

Biological Activities and Pharmacological Relevance of 6 Phenyl 2 Thiouracil and Derivatives

Antimicrobial Activity Investigations

Thiouracil derivatives are recognized for their potential as antibacterial and antifungal agents. ijpbs.comsrce.hrekb.eg Research into 6-phenyl-2-thiouracil and its related structures has revealed a broad spectrum of activity, with efficacy influenced by the specific chemical modifications to the core molecule.

Derivatives of 6-aryl-5-cyano-2-thiouracil have demonstrated notable antibacterial effects. Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. srce.hrresearchgate.net For instance, certain synthesized 6-aryl-5-cyano-2-thiouracil derivatives showed pronounced antimicrobial activity against these three bacterial strains when compared to penicillin. researchgate.net

The antibacterial potency is highly dependent on the substituents on the thiouracil ring. One study found that while a this compound derivative (compound 7a) had moderate activity, introducing more lipophilic groups like p-bromophenyl or p-tolyl at the 6-position resulted in superior antibacterial activity against S. aureus and B. subtilis compared to amoxicillin. nih.gov Specifically, the p-tolyl analog (compound 7c) was the most potent, suggesting that electron-donating groups enhance the antibacterial effect in this class of compounds. nih.gov Other derivatives have also shown marked activity, particularly against Gram-positive bacteria. researchgate.net In another series, compounds with a methylthiophene substituent at the 6-position displayed a broad spectrum of activity, with S. aureus being the most sensitive, followed by B. subtilis, E. coli, and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected 6-Aryl-2-thiouracil Derivatives

| Compound Series/Derivative | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| 6-Aryl-5-cyano-2-thiouracils (general) | Active against Staphylococcus aureus, Bacillus subtilis | Active against Escherichia coli | srce.hrresearchgate.net |

| S-bromobenzoylmethyl thiouracil derivative (6a, unsubstituted phenyl) | Good activity against S. aureus and B. subtilis | Not specified | nih.gov |

| Thiazolopyrimidine derivative (7b, p-bromophenyl) | Superior activity against S. aureus, B. subtilis (compared to amoxicillin) | Not specified | nih.gov |

| Thiazolopyrimidine derivative (7c, p-tolyl) | Most potent in series against S. aureus (MIC 0.19 µg/mL) and B. subtilis (MIC 1.17 µg/mL) | Not specified | nih.gov |

| 6-Aryl-5-cyano-2-thiouracil (4i, methylthiophene group) | Active against S. aureus, B. subtilis | Active against E. coli, P. aeruginosa | nih.gov |

| Hydrazino derivatives (7a, 7d) | Promising activity against S. aureus, B. subtilis | Promising activity against E. coli | srce.hrresearchgate.net |

The antifungal potential of this compound derivatives has also been explored, with activity reported against fungi such as Candida albicans and Aspergillus niger. nih.govsrce.hr The efficacy, however, appears to be sensitive to structural modifications. For example, a derivative featuring a methylthiophene group at the 6-position (compound 4i) exhibited strong antifungal activity against C. albicans, even more potent than the reference drug Amphotericin B, and fair activity against A. niger. nih.gov A modest antifungal effect was noted for a derivative with a trimethoxyphenyl group. nih.gov In contrast, some synthesized series, such as S-bromobenzoylmethyl thiouracil derivatives, proved to have no antifungal activity, suggesting that S-alkylation can have a negative impact on this specific biological property. nih.gov

The relationship between the chemical structure of this compound derivatives and their antimicrobial efficacy is a critical area of investigation. nih.gov Research indicates that specific functional groups are key to enhancing activity.

Substituents at C4 and C5: The presence of an amide or hydrazine (B178648) hydrate (B1144303) moiety has been shown to result in higher antibacterial and antifungal activities compared to other derivatives. srce.hrmdpi.com

Aryl Group at C6: The nature of the aryl substituent at the 6-position significantly influences the antimicrobial spectrum and potency. nih.gov Appending a methylthiophene group to the thiouracil ring can broaden the activity from narrow to broad-spectrum. nih.gov An electron-donating methyl group on the phenyl ring can be more favorable for antibacterial effects than an electron-withdrawing bromo group. nih.gov

Alkylation: S-alkylation appears to negatively affect antifungal activity. nih.gov However, it can modulate antibacterial activity depending on the nature of the aryl substituent on the main thiouracil scaffold. nih.gov

Anticancer and Cytotoxic Activity Studies

Derivatives of 2-thiouracil (B1096) are well-documented for their potential as anticancer agents. ijpbs.comekb.eg The structural similarity of the pyrimidine (B1678525) ring to the building blocks of DNA and RNA makes these compounds prime candidates for interfering with cancer cell proliferation. ijpbs.comnih.gov

Numerous studies have evaluated this compound derivatives against a panel of human cancer cell lines, revealing a range of cytotoxic activities.

HeLa (Cervical Cancer): Palladium(II) complexes of 6-propyl-2-thiouracil exhibited a significantly higher cytotoxic effect against HeLa cells compared to the ligand alone. mdpi.com In another study, 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives all showed better anticancer activity against HeLa cells than the standard drug 5-fluorouracil (B62378). tandfonline.com

MCF-7 (Breast Cancer): A series of 2-thiouracil-5-sulfonamide derivatives showed potent growth inhibitory activity against the MCF-7 cell line. nih.gov One compound in particular, bearing a 2,3-dichlorophenyl group (compound 6e), was the most active inhibitor in its series and demonstrated high selectivity towards MCF-7 cells. nih.gov Other reports also highlight the activity of 5-cyano-2-thiouracils against MCF-7 cells. pharmacophorejournal.com

HepG2 (Liver Cancer): 2-thiouracil-5-sulfonamide derivatives displayed fair to good cytotoxic activity against HepG2 cells, with most compounds in the study showing higher cytotoxicity than 5-fluorouracil. nih.gov

HT-29 and CaCo-2 (Colon Cancer): Potent growth inhibitory activity was observed for 2-thiouracil-5-sulfonamide derivatives against the HT-29 cell line. nih.gov Similarly, novel 2-thiouracil sulfonamide derivatives were tested against the CaCo-2 cell line, with one compound (compound 9) proving to be the most potent, with an IC50 value of 2.82 µg/mL. pharmacophorejournal.com Other fused 2-thiouracils have also shown promising cytotoxic activity against CaCo-2 cells. ijpbs.com

Other Cell Lines: Certain 6-aryl-5-cyano thiouracil derivatives displayed potent growth inhibitory effects toward non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines. nih.govresearchgate.net

Table 2: Cytotoxic Activity of Selected this compound Derivatives Against Human Cancer Cell Lines

| Derivative Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2-Thiouracil-5-sulfonamide (6e) | MCF-7 (Breast) | Most active in series; high selectivity (SI > 36) | nih.gov |

| 2-Thiouracil-5-sulfonamide (6e) | HT-29 (Colon) | Potent inhibitory activity; high selectivity (SI > 34) | nih.gov |

| 2-Thiouracil-5-sulfonamide (general) | HepG2 (Liver) | Fair to good activity; often higher than 5-FU | nih.gov |

| 2-Thiouracil sulfonamide (Cmpd 9) | CaCo-2 (Colon) | Most potent in series (IC50 = 2.82 µg/mL) | pharmacophorejournal.com |

| 5,5’-(Phenylmethylene)bis(6-amino-2-thiouracil) | HeLa (Cervical) | Better activity than 5-fluorouracil (IC50 range: 4.18-10.20 µg/mL) | tandfonline.com |

| Pd(II) complex of 6-propyl-2-thiouracil | HeLa (Cervical) | 149-fold higher activity than the ligand alone | mdpi.com |

| S-bromobenzoylmethyl thiouracil (6d) | HOP-92 (Lung) | Potent growth inhibition (41.03% growth) | nih.govresearchgate.net |

| S-bromobenzoylmethyl thiouracil (6i) | MOLT-4 (Leukemia) | Potent growth inhibition (42.38% growth) | nih.govresearchgate.net |

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and kinase signaling pathways. ijpbs.comnih.gov

Cell Cycle Arrest: Flow cytometric analysis of highly active 2-thiouracil-5-sulfonamide derivatives has shown they can induce cell cycle arrest at various phases. For instance, compound 6e was found to cause arrest at the G1/S phase in A-2780 ovarian cancer cells, the S phase in HT-29 and MCF-7 cells, and the G2/M phase in HepG2 cells. nih.govresearchgate.net This cell cycle disruption is a key mechanism for inhibiting cancer cell proliferation. nih.gov The arrest can be triggered indirectly through the enhanced expression of cell cycle inhibitor proteins like p21 and p27. nih.govresearchgate.net

Kinase Inhibition: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, making them a prime target for anticancer drugs. ijpbs.comnih.gov Several thiouracil derivatives have been identified as potent CDK inhibitors. ijpbs.com Molecular docking studies have endorsed the binding of active compounds to CDK2A, which helps clarify their potent anticancer activity. nih.gov One 2-thiouracil derivative was found to inhibit a panel of five kinases, including pim1, pim2, GSK-3β, EGFR, and CDK5/p25, with a particular selectivity for pim1 kinase. pharmacophorejournal.com The inhibition of human kinesin Eg5, a protein essential for mitotic spindle formation, is another targeted mechanism that leads to cell cycle arrest in mitosis. tandfonline.com

Selectivity Towards Cancer Cells Versus Normal Cells

The selective cytotoxicity of therapeutic agents against cancer cells, while sparing normal, healthy cells, is a critical objective in the development of anticancer drugs. Research into thiouracil derivatives has shown promising results in this area. Studies indicate that these compounds can exhibit a significant selectivity index, favoring the inhibition of cancer cell proliferation over normal cells.

For instance, certain 2-thiouracil-5-sulfonamide derivatives have been demonstrated to be safe when tested on the normal human cell line WI38, while showing potent cytotoxicity against various cancer cell lines. nih.gov The most effective of these compounds displayed a high selectivity index, particularly towards MCF-7 breast cancer cells (SI, 36.05) and HT-29 colon cancer cells (SI, 34.40). nih.gov Similarly, another study found that novel thiourea (B124793) derivatives exhibited selective cytotoxicity against several cancer cell lines, including HepG2, MCF-7, Caco-2, and PC-3, but showed no toxicity toward healthy Vero-B cells. analis.com.my

Metal complexes of thiouracil derivatives have also been investigated for their selective anticancer properties. mdpi.comresearchgate.net A study involving copper(II) and palladium(II) complexes with 6-propyl-2-thiouracil revealed that all tested complexes had a more substantial inhibitory effect on the proliferation of human cervical carcinoma (HeLa) cells compared to normal kidney cells. mdpi.com Notably, the Pd(II) complex of 6-propyl-2-thiouracil was 149 times more cytotoxic to the tumor cell line than the ligand itself. mdpi.com This highlights the potential for developing highly selective anticancer agents based on the thiouracil scaffold. mdpi.comresearchgate.net The selectivity is a key feature, as it suggests a wider therapeutic window and potentially fewer side effects, a common limitation of many current chemotherapies like taxanes which can affect normal mitotic cells. jcancer.org

Table 1: Cytotoxicity and Selectivity of Thiouracil Derivatives

| Compound/Derivative | Cancer Cell Line | Normal Cell Line | IC50 / CD50 (Cancer) | Selectivity Insight |

|---|---|---|---|---|

| 2-Thiouracil-5-sulfonamide (6e) | MCF-7 (Breast) | WI38 (Lung Fibroblast) | - | Selectivity Index (SI): 36.05 nih.gov |

| 2-Thiouracil-5-sulfonamide (6e) | HT-29 (Colon) | WI38 (Lung Fibroblast) | - | Selectivity Index (SI): 34.40 nih.gov |

| N-(2,4-dibromobenzene) thiourea (14a) | HepG2, MCF-7, Caco-2, PC-3 | Vero-B (Kidney) | - | Exhibited broad selective cytotoxicity against cancer cells with no cytotoxicity toward healthy cells. analis.com.my |

| Pd(II) complex of 6-propyl-2-thiouracil | HeLa (Cervical Carcinoma) | Vero (Kidney) | 0.00064 mM | 149-fold higher cytotoxicity against HeLa cells compared to the ligand. mdpi.com |

| Thiouracil amide derivatives | MCF7 (Breast) | MCF 10A (Breast) | 18.23 to 100 µM | Two to three times less cytotoxic against normal MCF 10A cells. mdpi.com |

Antithyroid Activity and Endocrine System Modulation

This compound is classified as a thyreostatic agent, meaning it can inhibit the production of thyroid hormones. lookchem.comsigmaaldrich.com This activity is characteristic of the thioamide class of drugs, which includes the well-studied compound 6-propyl-2-thiouracil (PTU). wikipedia.org These compounds are used therapeutically to manage hyperthyroidism by decreasing the amount of thyroid hormone produced by the thyroid gland. wikipedia.org

The primary mechanism by which this compound and related thioamides exert their antithyroid effects is by blocking the biosynthesis of thyroid hormones. wikipedia.orgmzsr.sk This process occurs within the thyroid gland and involves the inhibition of key enzymatic steps required for the formation of thyroxine (T4) and triiodothyronine (T3). wikipedia.orgnih.gov The inhibition of the enzyme thyroperoxidase (TPO) is the crucial molecular initiating event that leads to a reduction in thyroid hormone synthesis. nih.govaopwiki.org By disrupting TPO function, these compounds prevent the iodination of tyrosine residues on the thyroglobulin protein, an essential step in producing thyroid hormones. wikipedia.orgmzsr.sk

Thyroperoxidase (TPO) is a key enzyme in thyroid hormone synthesis, responsible for oxidizing iodide ions and coupling iodinated tyrosines. researchgate.netwikipedia.org Thiouracil derivatives, including 6-propyl-2-thiouracil (PTU), are well-established inhibitors of TPO. wikipedia.orgnih.govbioscientifica.com The inhibition of TPO by PTU has been described as reversible; the drug appears to interact with the oxidized iodide product of the TPO reaction rather than causing irreversible inactivation of the enzyme itself. nih.gov However, other studies suggest that PTU may act as a mechanism-based inactivator of TPO under certain conditions, leading to a prolonged inhibitory effect. nih.gov The potency of TPO inhibition can vary among different compounds. For example, in one study, the concentration of PTU required to produce 50% inhibition (IC50) of human TPO was 2 x 10⁻⁶ M. nih.gov The ability of these compounds to inhibit TPO is a primary contributor to their thyreostatic effects. researchgate.net

In addition to inhibiting hormone synthesis in the thyroid gland, some thiouracil derivatives also affect the peripheral metabolism of thyroid hormones by inhibiting iodothyronine deiodinase enzymes. researchgate.net These enzymes are responsible for converting the prohormone T4 into the more biologically active T3 in various tissues. wikipedia.org

Table 2: Enzyme Inhibition Data for Thiouracil Derivatives

| Compound | Enzyme Target | IC50 Value | Notes |

|---|---|---|---|

| 6-propyl-2-thiouracil (PTU) | Thyroperoxidase (TPO) | 1.2 µM nih.gov | A well-known TPO inhibitor. nih.gov |

| 6-propyl-2-thiouracil (PTU) | Thyroperoxidase (TPO) | 2 x 10⁻⁶ M | Inhibition was found to be reversible in this study. nih.gov |

| 6-propyl-2-thiouracil (PTU) | Type 1 Deiodinase (DIO1) | 1.7 µM | Selective inhibitor of DIO1, with little effect on DIO2 and DIO3. researchgate.netbioscientifica.com |

| 6-benzyl-2-thiouracil | Type 1 Deiodinase (DIO1) | Lower than PTU | The addition of a phenyl group to the PTU backbone increases potency by at least 10-fold. bioscientifica.com |

Enzyme Inhibition Studies (Beyond Thyroid-Related Enzymes)

The pharmacological investigation of thiouracil derivatives extends beyond their effects on the endocrine system. The core chemical structure has been identified as a scaffold for developing inhibitors of other clinically relevant enzymes.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. semanticscholar.org Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. semanticscholar.orgmdpi.com Studies have explored the potential of thiouracil and related derivatives as cholinesterase inhibitors. researchgate.netresearchgate.net

While direct studies on this compound are limited in this context, research on structurally related compounds is informative. For example, various unsymmetrical thiourea derivatives have been tested for their anti-cholinesterase activity. mdpi.com In one such study, 1-(3-chlorophenyl)-3-cyclohexylthiourea demonstrated inhibitory activity against both AChE and BChE. mdpi.com Furthermore, novel conjugates of amiridine and thiouracil have been synthesized and shown to exhibit high inhibitory activity and selectivity towards BChE. researchgate.net These findings suggest that the thiouracil moiety can serve as a valuable structural component in the design of new cholinesterase inhibitors, although further research is needed to characterize the specific activity of this compound itself. mdpi.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-fluorouracil (5-FU) |

| Cisplatin |

| Docetaxel |

| 6-propyl-2-thiouracil (PTU) |

| 6-anilino-2-thiouracil |

| Methimazole (B1676384) (MMI) |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea |

| Amiridine |

| Thyroxine (T4) |

15-Lipoxygenase (15-LOX) Inhibition

Lipoxygenases (LOXes) are enzymes that play a crucial role in the biosynthesis of inflammatory mediators. nih.gov Consequently, the inhibition of these enzymes, particularly 15-lipoxygenase (15-LOX), is a key area of research for developing new anti-inflammatory drugs. mdpi.com

Recent studies have explored the potential of 2-thiouracil derivatives as 15-LOX inhibitors. A series of novel 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against soybean 15-LOX. nih.gov Several of these compounds demonstrated significant inhibitory potential when compared to the standard inhibitor, quercetin. nih.govmdpi.com

Notably, thiazole (B1198619) derivatives of 2-thiouracil, particularly those with chloro or fluoro substitutions on the phenyl ring, were identified as the most potent inhibitors in the series. nih.gov The introduction of these substitutions led to a two-fold increase in activity compared to quercetin. nih.govmdpi.com Molecular docking studies have suggested that these compounds bind effectively within the active site of human 15-LOX. nih.gov

Table 1: 15-LOX Inhibitory Activity of Selected 2-Thiouracil-5-Sulfonamide Derivatives

| Compound | Substituent | IC50 (µM) nih.gov |

|---|---|---|

| 9b | 4-Cl | 1.80 ± 0.06 |

| 9c | 4-F | 1.95 ± 0.06 |

| Quercetin (Standard) | - | 3.6 |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Other Enzyme Targets and Their Inhibition Profiles

Beyond 15-LOX, this compound and its derivatives have been shown to inhibit other key enzymes.

Deiodinases: this compound's structural relative, 6-propyl-2-thiouracil (PTU), is a known inhibitor of type 1 deiodinase (D1), an enzyme involved in thyroid hormone metabolism. nih.gov Research has shown that modifying the PTU backbone can enhance this inhibitory activity. Specifically, the addition of a phenyl group to the thiouracil structure increases the inhibitory potency against D1 by at least tenfold compared to PTU. nih.gov

VEGFR-2: Certain derivatives of this compound have been investigated for their potential as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. A study on this compound-5-carbonitrile derivatives revealed that their activity is influenced by the substituents on the phenyl ring. The presence of electron-donating groups at the para-position of the phenyl ring was associated with enhanced VEGFR-2 inhibitory activity. Conversely, the introduction of electron-withdrawing groups like chlorine and bromine at the same position led to a decrease in activity. nih.gov

Antiviral Activity (e.g., Anti-HIV-1 Activity)

Derivatives of this compound have demonstrated significant and selective inhibitory activity against the Human Immunodeficiency Virus Type 1 (HIV-1). sigmaaldrich.com These compounds are part of a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

One of the most potent classes of these derivatives is the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues. nih.govnih.gov Research has shown that substitutions at both the C-5 and C-6 positions of the pyrimidine ring can significantly impact antiviral potency. For instance, replacing the 5-methyl group with an ethyl or isopropyl group markedly improves the anti-HIV-1 activity. nih.gov Similarly, the introduction of two methyl groups at the meta positions of the C-6 phenylthio ring also enhances the inhibitory effect. nih.gov

These 5-ethyl-6-(phenylthio)uracil analogues are effective against not only wild-type HIV-1 but also against strains that have developed resistance to other antiretroviral drugs like 3'-azido-3'-deoxythymidine (AZT). nih.gov The mechanism of action is the direct inhibition of the HIV-1 reverse transcriptase enzyme. nih.gov

Table 2: Anti-HIV-1 Activity of Selected 6-(Phenylthio)-2-thiouracil Derivatives

| Compound | 5-Substituent | 6-Phenylthio Substituent | EC50 (µM) nih.gov |

|---|---|---|---|

| HEPT | Methyl | Unsubstituted | >10 |

| 48 | Ethyl | Unsubstituted | 0.11 |

| 50 | Isopropyl | Unsubstituted | 0.059 |

| 30 | Methyl | 3,5-dimethyl | 0.22 |

EC50 values represent the effective concentration required to inhibit 50% of viral replication.

Antinociceptive Activity Evaluation

The potential of this compound derivatives as pain-relieving agents has been explored through antinociceptive activity evaluations. A study investigating a series of N1, 6-disubstituted 5-cyano-2-thiouracil derivatives found that all tested compounds produced significant analgesia in mice. chalcogen.ro

The study, which used the acetic acid-induced writhing test, revealed a clear structure-activity relationship. chalcogen.roimist.ma Compounds featuring bulkier and more lipophilic substituents on the phenyl group at the C-6 position of the thiouracil nucleus exhibited greater antinociceptive activity compared to those with hydrophilic substituents at the same position. chalcogen.ro The analgesic effect of these compounds was comparable to the standard drug, pentazocine. chalcogen.ro The proposed mechanism of action is peripheral, likely through the inhibition of prostaglandin (B15479496) synthesis. chalcogen.ro

Antioxidant Properties and Free Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.gov The antioxidant potential of 2-thiouracil derivatives has been a subject of investigation.

A study on a series of 2-thiouracil-5-sulfonamide derivatives assessed their ability to scavenge free radicals using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H2O2) scavenging assays. nih.govmdpi.com The results indicated that many of these derivatives possess remarkable free radical scavenging capabilities. nih.gov

The structure-activity relationship revealed that the nature of the aromatic group attached to the thiouracil core influences the antioxidant potency. mdpi.com Thiazole and thiosemicarbazone derivatives generally showed higher free radical scavenging activity than aminopyridine and pyridone derivatives. mdpi.com Specifically, a thiazole derivative of 2-thiouracil was found to be a more potent H2O2 scavenger than the standard antioxidant, ascorbic acid. nih.gov

Table 3: Antioxidant Activity of a Selected 2-Thiouracil Derivative

| Compound | Assay | IC50 (µg/mL) nih.gov |

|---|---|---|

| Thiazole 2-thiouracil (9d) | H2O2 Scavenging | 15.0 |

| Ascorbic Acid (Standard) | H2O2 Scavenging | 23.0 |

IC50 values represent the concentration required to scavenge 50% of the free radicals.

Central Nervous System (CNS) Depressant Activity

Investigations into the effects of this compound derivatives on the central nervous system have revealed potential depressant activity. A quantitative structure-activity relationship (QSAR) study was conducted on a series of twenty-four 5-cyano, N1, 6-disubstituted, 2-thiouracil derivatives to evaluate their CNS depressant effects by measuring locomotor activity in mice. chalcogen.roresearchgate.net

The study found that all the synthesized thiouracil derivatives caused a significant decrease in locomotor activity, indicating a CNS depressant effect. chalcogen.ro The QSAR model developed from this study identified several molecular descriptors that are important determinants of this activity. These include the van der Waals surface area of the molecule, the dipole moment, and the y-component of the dipole moment. chalcogen.roresearchgate.net This suggests that the size, shape, and electronic properties of the molecules play a crucial role in their ability to depress the central nervous system. researchgate.net

Mechanisms of Action at the Molecular and Cellular Level

Regulation of Protein Synthesis and Gene Transcription

Beyond its direct effects on DNA, 6-Phenyl-2-thiouracil also influences the intricate processes of protein synthesis and gene transcription. biosynth.com The compound has been observed to inhibit cell growth in culture by blocking protein synthesis. biosynth.com This suggests that 6PTU can interfere with the translational machinery, preventing the synthesis of new proteins essential for cell survival and proliferation.

Furthermore, 6PTU has been noted to have a regulatory effect on gene transcription. biosynth.com While it can prevent transcription through DNA binding, it may also modulate the expression of specific genes. biosynth.com This dual action—inhibiting general protein synthesis while potentially altering the transcription of select genes—highlights the complexity of its influence on cellular information flow. The precise mechanisms by which it regulates gene transcription are an area of ongoing investigation.

Specific Enzyme Active Site Interactions and Inhibition Kinetics

A significant aspect of this compound's mechanism of action lies in its ability to inhibit specific enzymes by interacting with their active sites. This is particularly evident in its effects on peroxidases, such as thyroid peroxidase (TPO) and myeloperoxidase (MPO). cymitquimica.comnih.govnih.gov

Thiouracil derivatives, including 6PTU, are recognized as inhibitors of these enzymes. cymitquimica.comnih.govnih.gov For instance, 6-propyl-2-thiouracil (PTU), a closely related compound, is a well-known inhibitor of TPO, an essential enzyme in thyroid hormone synthesis. nih.govmzsr.skaopwiki.org The inhibitory mechanism of PTU involves a reversible interaction, where it does not directly inactivate the enzyme but rather interacts with the oxidized iodide, a product of TPO's action. nih.gov In contrast, other inhibitors like methimazole (B1676384) (MMI) cause irreversible inhibition by directly interacting with the TPO enzyme. nih.gov

Studies on various thiouracil derivatives have provided insights into the structure-activity relationship for enzyme inhibition. The presence of a phenyl group on the thiouracil ring, as in this compound, can influence the inhibitory potency. acs.org For example, the interaction of this compound with horseradish peroxidase (HRP) was found to be more favorable than that of its propyl-substituted counterpart, possibly due to the affinity of the phenyl group for the hydrophobic environment within the enzyme's active site. acs.org The sulfur atom within the thiouracil ring is crucial for binding to the active sites of these enzymes.

Some thiouracil derivatives act as mechanism-based or irreversible inhibitors, where they are converted into reactive intermediates by the enzyme, which then covalently bind to and inactivate the enzyme. nih.govncats.io This is a common mechanism for the inhibition of myeloperoxidase by various 2-thiouracil (B1096) compounds. nih.gov The inhibition kinetics can vary, with some compounds exhibiting competitive inhibition, where they compete with the substrate for the enzyme's active site. libretexts.org

Modulation of Key Cellular Pathways and Signal Transduction

The biological effects of this compound and its derivatives extend to the modulation of critical cellular pathways and signal transduction networks, particularly in the context of cancer. These compounds have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. mdpi.commdpi.com

Derivatives of 2-thiouracil have been found to exert their anticancer effects by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs). mdpi.com For instance, certain 2-thiouracil-5-sulfonamide derivatives have demonstrated potent inhibition of CDK2, leading to cell cycle arrest. mdpi.com Deregulation of CDKs is a common feature of cancer, leading to uncontrolled cell proliferation, and their inhibition is a key therapeutic strategy. mdpi.com

Furthermore, thiouracil derivatives have been implicated in the modulation of signaling pathways involved in tumor growth and metastasis, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2). lookchem.comnih.govsemanticscholar.org Inhibition of VEGFR-2 can disrupt angiogenesis, the formation of new blood vessels that tumors need to grow.

In some contexts, the modulation of signal transduction can be complex. For example, some receptor kinases, when overexpressed, can drive tumor growth through the activation of proliferative and anti-apoptotic signaling pathways. google.com Compounds that inhibit these kinases can block these downstream signals. rsc.org The mTORC1 signaling pathway, a central regulator of cell growth and metabolism, coordinates protein synthesis and degradation. nih.gov While not directly shown for this compound, the modulation of such fundamental pathways is a common mechanism for compounds affecting cell growth and proliferation.

The ability of thiouracil-based compounds to induce apoptosis is also linked to the activation of caspases, key enzymes in the apoptotic cascade. nih.gov For example, some uracil (B121893) and thiouracil derivatives have been shown to significantly increase the levels of caspase-3 and caspase-8, leading to apoptosis. nih.gov

Below is a table summarizing the inhibitory activity of this compound and related compounds on various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6a (4-anilino-6-phenylpyrimidine derivative) | MGC-803 (gastric) | 1.80 | lookchem.com |

| 6a (4-anilino-6-phenylpyrimidine derivative) | MCF-7 (breast) | 2.72 | lookchem.com |

| 6a (4-anilino-6-phenylpyrimidine derivative) | EC-109 (esophageal) | Not specified | lookchem.com |

| 11e (triazolopyrimidine hybrid) | HCT-116 (colon) | 8.89 | rsc.org |

| 11e (triazolopyrimidine hybrid) | MCF-7 (breast) | 5.92 | rsc.org |

| 7c (triazolopyrimidine hybrid) | HCT-116 (colon) | 7.03 | rsc.org |

| 7c (triazolopyrimidine hybrid) | HeLa (cervical) | 9.88 | rsc.org |

| 7c (triazolopyrimidine hybrid) | MCF-7 (breast) | 6.93 | rsc.org |

| 13c (triazolopyrimidine hybrid) | HCT-116 (colon) | 6.10 | rsc.org |

| 13c (triazolopyrimidine hybrid) | HeLa (cervical) | 10.33 | rsc.org |

| 13c (triazolopyrimidine hybrid) | MCF-7 (breast) | 2.42 | rsc.org |

| 4a (benzothiazole hybrid) | HCT-116 (colon) | 5.61 | nih.gov |

| 4a (benzothiazole hybrid) | HEPG-2 (liver) | 7.92 | nih.gov |

| 4a (benzothiazole hybrid) | MCF-7 (breast) | 3.84 | nih.gov |

| 8a (benzothiazole hybrid) | MCF-7 (breast) | 10.86 | nih.gov |

| 6b (2-thiouracil-5-sulfonamide derivative) | Multiple cell lines | Potent activity | mdpi.com |

| 6e (2-thiouracil-5-sulfonamide derivative) | Multiple cell lines | Potent activity | mdpi.com |

| 6g (2-thiouracil-5-sulfonamide derivative) | Multiple cell lines | Potent activity | mdpi.com |

| Pd(II) complex of 6-propyl-2-thiouracil | HeLa (cervical) | 0.00064 mM | mdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Influence of Substituent Variations on Biological Potency and Selectivity

Substitutions on the phenyl ring at the C-6 position of the thiouracil nucleus significantly impact the biological activity of these compounds. Research has shown that the nature and position of these substituents can modulate the potency and selectivity of the molecules for various biological targets.

For instance, in the context of antinociceptive activity, compounds with bulkier and more lipophilic substituents on the C-6 phenyl group were found to be more active than those with hydrophilic substituents. chalcogen.ro This suggests that increased lipophilicity at this position enhances the analgesic effects. chalcogen.ro Similarly, for antimicrobial activity, the presence of an electron-donating methoxy (B1213986) group on the phenyl ring at C-6 enhanced activity against Gram-positive bacteria. mdpi.com Conversely, heteroaryl substituents or phenyl groups with inductive electron-donating or electron-withdrawing atoms at this position resulted in weak or no activity. mdpi.com

In the realm of anti-HIV-1 activity, introducing methyl groups at the meta position of the C-6 phenylthio ring improved the potency of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues. nih.gov Specifically, the presence of two m-methyl groups further potentiated the activity. nih.gov This enhancement was also observed in derivatives designed to combat drug-resistant HIV-1 strains, where increasing the lipophilicity at the C-6 portion by introducing 3,5-dimethyl groups on the phenyl moiety maintained significant activity. asm.org

A study on 5-cyano-2-thiouracil derivatives as central nervous system (CNS) depressants concluded that analogues with p-hydroxy or p-methoxy substituted phenyl moieties at the C-6 position were more potent against gram-positive microorganisms. researchgate.net In contrast, analogues lacking these substituents were more effective against gram-negative bacteria. researchgate.net Compounds with a p-dimethylamino substituent on the C-6 phenyl group showed moderate activity. researchgate.net These findings underscore the importance of electron-donating substituents on the C-6 aryl moiety for determining the potency of these compounds. researchgate.net

The C-5 position of the pyrimidine (B1678525) ring is another critical site for modification that influences the biological profile of 6-phenyl-2-thiouracil derivatives. The introduction of various substituents at this position can lead to significant changes in activity.

In anti-HIV-1 agents, replacing the 5-methyl group with larger alkyl groups like ethyl or isopropyl in HEPT analogues resulted in a remarkable improvement in anti-HIV-1 activity. nih.gov This suggests that increasing the steric bulk at the C-5 position is favorable for this particular biological effect.

For antimicrobial applications, the introduction of a cyano group at the C-5 position has been a common strategy in the design of new thiouracil derivatives. chalcogen.romdpi.com In a series of 6-aryl-5-cyano thiouracils, the electronic nature of the substituents on the C-6 aryl group was found to be a major determinant of activity. mdpi.com Furthermore, the incorporation of a 4-hydroxyphenylhydrazono moiety at the active methylene (B1212753) of 5-cyano-6-aryl-2-thiouracils led to a remarkable inhibition effect against Gram-positive bacteria. mdpi.com

In the context of antioxidant activity, substitution at the C-5 position of the uracil (B121893) ring was found to be more beneficial than at the C-6 position. mdpi.com For instance, caffeine-based uracil derivatives with a fluorine atom at the C-5 position showed high antioxidant activity. mdpi.com This is attributed to the fact that substitution at C-5 allows for more effective radical stabilization due to its proximity to the carbonyl group. mdpi.com

Substitutions at the nitrogen atoms of the thiouracil ring also play a crucial role in modulating biological activity. The introduction of different groups at the N-1 and N-3 positions can affect the compound's properties and its interaction with biological targets.

For CNS depressant activity, a QSAR study on N1, 6-disubstituted 5-cyano-2-thiouracil derivatives revealed that a fluorine-containing analogue at the N-1 position possessed appreciable antifungal activity. researchgate.net This suggests that an electron-withdrawing substituent at N-1, in combination with an electron-donating substituent on the C-6 aryl moiety, is important for the potency of these compounds. researchgate.net

Research on anti-HIV-1 agents has also explored the impact of N-substituents. For instance, in a series of 1-(4-substituted phenyl)-6-phenyl-2-thiouracils, the nature of the substituent on the N-1 phenyl group was a key factor in their activity. grafiati.com

Importance of the Thioamide Moiety

The thioamide moiety (a sulfur atom double-bonded to a carbon, which is also bonded to a nitrogen) is a cornerstone of the chemical structure of this compound and is fundamental to its biological activities. researchgate.net This functional group is a common feature in a wide range of biologically active compounds used in pharmaceuticals and agrochemicals. researchgate.net

The thioamide group in thiouracil derivatives is known to be involved in various biological interactions. For example, in the context of antithyroid drugs like propylthiouracil (B1679721) (PTU), the thioamide group is crucial for inhibiting thyroid peroxidase, a key enzyme in thyroid hormone biosynthesis. bioscientifica.com The sulfur atom of the thioamide can act as a nucleophile and interact with biological targets.

The presence of the thiocarbonyl group in the 2-position of the uracil ring makes the molecule highly reactive towards certain biological molecules. researchgate.net The thioamide moiety can also participate in the formation of metal complexes, which can exhibit enhanced antimicrobial and antifungal activities compared to the parent thiouracil derivative. mdpi.com

The replacement of the oxygen atom at the C-2 position of the uracil ring with a sulfur atom to form the thioamide group significantly alters the electronic properties and reactivity of the molecule, which in turn influences its biological profile.

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it The development of robust and predictive QSAR models is essential for the rational design of new and more potent this compound derivatives. nih.gov

The process of developing a QSAR model involves several key steps, including data preparation, calculation of molecular descriptors, feature selection, model building, and rigorous validation. uniroma1.itmdpi.com

Several QSAR studies on thiouracil derivatives have identified key molecular descriptors that are important determinants of their biological activity. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.

For the CNS depressant activity of 5-cyano, N1, 6-disubstituted, 2-thiouracil (B1096) derivatives, a QSAR model indicated that the van der Waals surface area (vdWSurfaceArea), dipole moment, the y-component of the dipole moment (YcompDipole), and the count of double-bonded atoms separated from a fluorine atom by one bond (T_2_F_1) were significant descriptors. researchgate.netchalcogen.ro This suggests that both the size and electronic properties of the molecules are crucial for their CNS depressant effects. researchgate.netchalcogen.ro

Another QSAR study on a series of 5-cyano thiouracil derivatives as inhibitors of the bacterial SecA protein identified lipophilicity, electrophilicity index, and dipole moment as the three major descriptors influencing their antibacterial activity. sciepub.comsciepub.com The model revealed that lower lipophilicity and a higher electrophilicity index contribute to improved antibacterial activity. sciepub.com

These studies demonstrate the power of QSAR in elucidating the structural requirements for a specific biological activity and in guiding the design of new analogues with enhanced potency. The validation of these models, both internally and externally, is a critical step to ensure their predictive power and reliability. uniroma1.itnih.gov

Interactive Data Tables

Substituent Effects on Anti-HIV-1 Activity of HEPT Analogues

| Compound | Substituent at C-5 | Substituent at C-6 Phenyl Ring | EC50 (µM) | Reference |

|---|---|---|---|---|

| 28 | Methyl | 3,5-dimethyl | 0.26 | nih.gov |

| 30 | Methyl | 3,5-dimethyl | 0.22 | nih.gov |

| 48 | Ethyl | Unsubstituted | 0.11 | nih.gov |

| 50 | Isopropyl | Unsubstituted | 0.059 | nih.gov |

| 54 | Ethyl | Unsubstituted | 0.12 | nih.gov |

| 56 | Isopropyl | Unsubstituted | 0.063 | nih.gov |

Key Molecular Descriptors from QSAR Studies

| Biological Activity | Key Descriptors | Reference |

|---|---|---|

| CNS Depressant | vdWSurfaceArea, Dipole Moment, YcompDipole, T_2_F_1 | researchgate.netchalcogen.ro |

| Antibacterial (SecA inhibition) | Lipophilicity, Electrophilicity Index, Dipole Moment | sciepub.comsciepub.com |

Predictive Capabilities of QSAR Models for New Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a correlation between the chemical structures of compounds and their biological activities. mdpi.com By developing mathematical models, QSAR enables the prediction of the activity of novel chemical compounds based on their structural and physicochemical features, known as molecular descriptors. mdpi.commdpi.com This predictive capability is a cornerstone of modern rational drug design, allowing researchers to prioritize the synthesis of new derivatives with potentially enhanced potency and to understand the molecular properties driving their therapeutic effects. mdpi.com

A robust QSAR model must be rigorously validated to ensure its predictive power. frontiersin.org The process typically involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to evaluate its ability to predict the activity of compounds not used in its development. mdpi.comnih.gov The quality of a QSAR model is assessed by several statistical metrics, including the coefficient of determination (r²), which measures the fit of the model to the training set, and the cross-validated correlation coefficient (q²), which assesses its internal predictive ability. frontiersin.orgchalcogen.ro Crucially, a model's true predictive power is determined by external validation using the test set, often quantified by the predictive r² (pred_r²). chalcogen.roresearchgate.net

Research Findings on this compound Derivatives

Significant research has been conducted to develop and validate QSAR models for derivatives of 2-thiouracil, providing valuable insights for the design of new analogues. In one key study, QSAR models were developed for a series of twenty-four 5-cyano, N1, 6-disubstituted, 2-thiouracil derivatives to predict their central nervous system (CNS) depressant activity. chalcogen.roresearchgate.net The researchers used Partial Least Squares (PLS) regression coupled with a stepwise variable selection method to generate and validate the models. chalcogen.roresearchgate.net

The most robust model selected demonstrated excellent statistical significance and predictive capability. chalcogen.ro A QSAR model is generally considered predictive if q² > 0.6 and pred_r² > 0.5. chalcogen.ro The best model achieved a high correlation coefficient (r²) of 0.9014, a strong internal cross-validated squared correlation coefficient (q²) of 0.8120, and a reliable external predictive ability (pred_r²) of 0.6692 for the test set molecules. chalcogen.roresearchgate.net This indicates that 90.14% of the variance in the biological activity could be explained by the model's parameters and that it could reliably predict the activity of new derivatives. chalcogen.ro

The QSAR model revealed that specific molecular descriptors were key determinants for the CNS depressant activity of these thiouracil derivatives. The important descriptors identified were:

vdWSurfaceArea : The van der Waals surface area of the molecule.

YcompDipole : The y-component of the dipole moment.

T_2_F_1 : The count of double-bonded atoms separated from a fluorine atom by one bond. chalcogen.roresearchgate.net

These findings provide a clear roadmap for designing new this compound derivatives with potentially higher CNS depressant activity by modifying their structures to optimize these descriptor values.

Similarly, other studies on pyrimidine derivatives have successfully used QSAR to guide the development of new agents. For instance, QSAR models for a series of 1,6-dihydropyrimidine derivatives developed to inhibit fungal growth revealed that descriptors such as CHI_3_C (a topological index), Molecular_SurfaceArea, and Jurs_DPSA_1 (a charge-related descriptor) were significant contributors to antifungal activity. nih.gov

The predictive power of QSAR models allows for the virtual screening and rational design of new compounds before their actual synthesis, saving significant time and resources. mdpi.com By calculating the relevant descriptors for a proposed new derivative of this compound, its biological activity can be predicted using a validated model. This iterative process of prediction, synthesis, and testing accelerates the discovery of more potent and effective therapeutic agents. mdpi.com

Data on QSAR Model Validation

The statistical validation of the QSAR models for CNS depressant activity of 2-thiouracil derivatives highlights their predictive power. The table below compares three models developed in the study. Model 2 was identified as the most predictive and balanced model. chalcogen.ro

Table 1: Statistical Validation of QSAR Models for 2-Thiouracil Derivatives

| Model | r² (Goodness of Fit) | q² (Internal Prediction) | pred_r² (External Prediction) | F-test (Statistical Significance) |

|---|---|---|---|---|

| Model 1 | 0.8523 | 0.7410 | 0.5960 | 40.23 |

| Model 2 | 0.9014 | 0.8120 | 0.6692 | 33.88 |

| Model 3 | 0.9676 | 0.6631 | 0.0903 | 93.99 |

Data sourced from a QSAR study on 5-cyano, N1, 6-disubstituted, 2-thiouracil derivatives. chalcogen.ro

Predicted vs. Observed Activity

The ultimate test of a QSAR model is its ability to accurately predict the biological activity of compounds, particularly those in the external test set. The table below shows a selection of 2-thiouracil derivatives from the aforementioned study, along with their observed biological activity (pEC50) and the activity predicted by the best-performing QSAR model (Model 2).

Table 2: Observed and Predicted CNS Depressant Activity of Selected 2-Thiouracil Derivatives

| Compound | R Group at Position 6 | Set | Observed pEC50 | Predicted pEC50 (Model 2) | Residual |

|---|---|---|---|---|---|

| 1 | Phenyl | Training | 4.886 | 4.909 | -0.023 |

| 4 | 4-Chlorophenyl | Training | 5.251 | 5.228 | 0.023 |

| 8 | 4-Nitrophenyl | Training | 5.468 | 5.432 | 0.036 |

| 13 | 4-Fluorophenyl | Test | 5.167 | 5.097 | 0.070 |

| 17 | 2-Naphthyl | Training | 5.346 | 5.305 | 0.041 |

| 20 | 2-Thienyl | Training | 4.958 | 4.933 | 0.025 |

| 22 | 4-Pyridyl | Test | 5.000 | 5.111 | -0.111 |

| 24 | Cyclohexyl | Test | 4.688 | 4.582 | 0.106 |

Data derived from a QSAR study on 5-cyano, N1, 6-disubstituted, 2-thiouracil derivatives. chalcogen.ro

Compound Names Mentioned in This Article

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-cyano, N1, 6-disubstituted, 2-thiouracil |

| 6-(phenylthio)thiouracil |

| 1,6-dihydropyrimidine |

| 5-ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil |

| 5-isopropyl-1-[(2-hydroxyethoxy)-methyl]-6-(phenylthio)-2-thiouracil |

| 6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine |

| 6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]-2-thiothymine |

| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how 6-phenyl-2-thiouracil derivatives interact with biological targets.

Prediction of Binding Affinities and Binding Modes

Molecular docking simulations have been instrumental in predicting the binding affinities and modes of this compound derivatives with various protein targets. For instance, studies on a series of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives revealed good binding affinities within the active site of the Eg5 protein, with binding energies ranging from 5.0 to 26.7 kcal/mol. researchgate.net These simulations help in understanding the specific interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, that govern the binding of the ligand to the protein's active site. researchgate.net

Similarly, docking studies of novel 2-thiouracil (B1096) sulfonamide derivatives with the c-kit protein tyrosine kinase (PTK) have shown promising results. pharmacophorejournal.com The fitness scores, which are an indicator of the binding affinity, ranged from 65.13 to 69.55 KJ/mol for the docked compounds. pharmacophorejournal.com These computational predictions correlate well with the experimentally observed anticancer activities, validating the use of molecular docking in identifying potent inhibitors. pharmacophorejournal.com

Table 1: Predicted Binding Affinities of this compound Derivatives

| Derivative Class | Protein Target | Predicted Binding Affinity Range | Key Interactions Observed |

|---|---|---|---|

| 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil)s | Eg5 | 5.0 to 26.7 kcal/mol | Hydrogen bonding, electrostatic, hydrophobic |

| 2-Thiouracil sulfonamides | c-kit protein tyrosine kinase (PTK) | 65.13 to 69.55 KJ/mol | Proper fitting within the active site |

Identification of Specific Protein Targets

Molecular docking has been crucial in identifying specific protein targets for this compound and its analogs. These studies have highlighted the potential of these compounds to interact with a range of proteins implicated in various diseases.

Eg5: A series of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives were docked into the active site of Eg5, a motor protein essential for the formation of the mitotic spindle in cancer cells. The results indicated strong interactions, suggesting that these compounds could be potent inhibitors of Eg5. researchgate.net

c-kit protein tyrosine kinase: Novel 2-thiouracil sulfonamide derivatives were evaluated as potential inhibitors of c-kit protein tyrosine kinase (PTK), a receptor tyrosine kinase involved in the development of some cancers. The docking studies showed that the compounds fit well into the active site of the enzyme. pharmacophorejournal.com

S. aureus nucleoside: Mixed ligand complexes of 5-cyano-6-phenyl-2-thiouracil have been investigated for their interaction with the crystal structure of S. aureus nucleoside (PDB: 3Q8U). These studies aim to understand the binding energy, H-bond, and hydrophobic interactions. researchgate.net

Human prostate-specific antigen: The same mixed ligand complexes of 5-cyano-6-phenyl-2-thiouracil were also docked with human prostate-specific antigen (PDB: 3QUM) to explore their potential therapeutic applications. researchgate.net

CDK2-ATP binding site: In the quest for new anticancer agents, 2-thiouracil-5-sulfonamide derivatives were designed and their binding modes were calculated against the CDK2-ATP binding site. mdpi.com Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. uniprot.orgnih.govnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the properties of this compound derivatives.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations have been employed to analyze the electronic structure and predict the reactivity of this compound derivatives. For instance, studies on 1,2,3,4-tetrahydro-6-phenyl-4-oxo-2-thioxopyrimidine-5-carbonitrile, a related compound, used DFT at the B3LYP/6-311++G(d,p) level to determine structural and electronic properties like bond lengths, bond angles, and Mulliken's charges. ijcps.org These calculations help in understanding the distribution of electrons within the molecule and identifying reactive sites. The HOMO-LUMO energy gap, also calculated using DFT, provides insights into the molecule's chemical reactivity and kinetic stability. ijcps.orgmdpi.com

In a study of mixed ligand complexes of 5-cyano-6-phenyl-2-thiouracil, DFT calculations at the B3LYP/6-311G(d,p) level were used to predict molecular structural properties. researchgate.net The energy gap (ΔE) values for the complexes were found to be lower than that of the free ligand, indicating that the complexes are more reactive. researchgate.net

Spectroscopic Property Simulations and Validation

DFT calculations are also a powerful tool for simulating spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of FT-IR and NMR spectra for derivatives of this compound have shown good agreement with experimental findings, confirming the accuracy of the computational models. ijcps.orgnih.gov For example, the theoretical vibrational frequencies of 1,2,3,4-tetrahydro-6-phenyl-4-oxo-2-thioxopyrimidine-5-carbonitrile were calculated and scaled to match the experimental IR spectrum. ijcps.org Similarly, theoretical UV-Visible spectra can be calculated using the TD-DFT method to understand the electronic transitions responsible for the observed absorption bands. ekb.eg

Virtual Screening Approaches for Novel this compound Derivatives